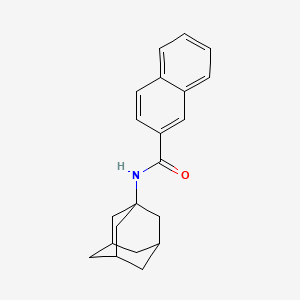

N-(1-adamantyl)naphthalene-2-carboxamide

Overview

Description

Safety and Hazards

Future Directions

In 2020, nearly one-third of new drugs on the global market were synthetic cannabinoids including the drug of abuse N-(1-adamantyl)-1-(5-pentyl)-1H-indazole-3-carboxamide (5F-APINACA, 5F-AKB48). Knowledge of 5F-APINACA metabolism provides a critical mechanistic basis to interpret and predict abuser outcomes .

Mechanism of Action

Target of Action

N-1-adamantyl-2-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, with MAO involved in the breakdown of monoamines (such as dopamine, norepinephrine, and serotonin), and ChE involved in the breakdown of acetylcholine.

Mode of Action

N-1-adamantyl-2-naphthamide interacts with its targets in a competitive and reversible manner . It binds to the active sites of the MAO and ChE enzymes, preventing their normal substrates from accessing these sites. This inhibitory action results in an increase in the levels of monoamines and acetylcholine in the brain.

Biochemical Pathways

The inhibition of MAO and ChE enzymes by N-1-adamantyl-2-naphthamide affects several biochemical pathways. The most significant impact is on the monoaminergic system , which regulates mood, anxiety, and cognitive function. By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain. This can have a therapeutic effect in conditions such as depression and anxiety .

Pharmacokinetics

The compound’s drug-likeness, predicted by swissadme and osiris property explorer, suggests that it obeysLipinski’s rule of five , indicating good oral bioavailability

Result of Action

The molecular and cellular effects of N-1-adamantyl-2-naphthamide’s action primarily involve changes in neurotransmitter levels. By inhibiting MAO and ChE, the compound increases the levels of monoamines and acetylcholine in the brain. This can result in improved mood, reduced anxiety, and enhanced cognitive function .

Biochemical Analysis

Biochemical Properties

N-1-adamantyl-2-naphthamide has been found to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . The compound interacts with these enzymes, leading to a decrease in their activity. The nature of these interactions is competitive and reversible, suggesting that N-1-adamantyl-2-naphthamide binds to the active sites of these enzymes, preventing their normal substrates from binding .

Cellular Effects

This suggests that N-1-adamantyl-2-naphthamide may also influence cell function by modulating signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of N-1-adamantyl-2-naphthamide involves its interaction with target enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the enzyme’s natural substrate . This results in a decrease in enzyme activity and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

Related naphthalimide derivatives have been noted for their photostability, suggesting that N-1-adamantyl-2-naphthamide may also exhibit stability over time .

Dosage Effects in Animal Models

Specific studies on the dosage effects of N-1-adamantyl-2-naphthamide in animal models are currently lacking. Related compounds have shown dose-dependent effects in biological systems .

Metabolic Pathways

Related adamantylated amides have been synthesized from 1-adamantyl nitrate, suggesting potential metabolic pathways involving these compounds .

Transport and Distribution

Related adamantylated amides have been synthesized and studied, suggesting potential mechanisms of transport and distribution .

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its function and activity .

Properties

IUPAC Name |

N-(1-adamantyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c23-20(19-6-5-17-3-1-2-4-18(17)10-19)22-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-6,10,14-16H,7-9,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBKLAGFOHVGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

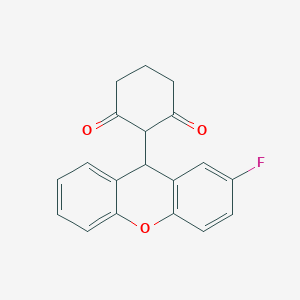

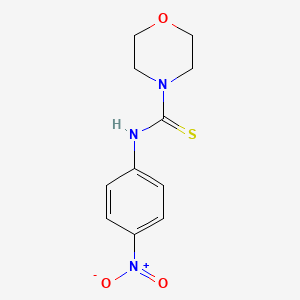

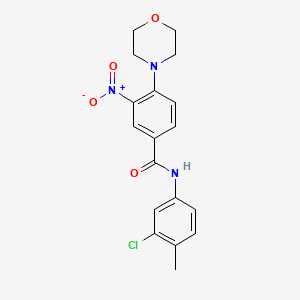

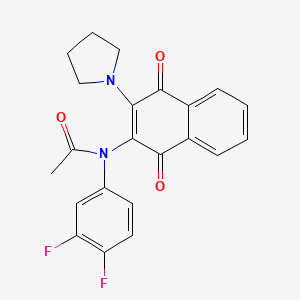

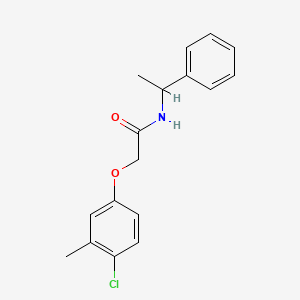

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)

![1-[(2-Nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3948766.png)

![4-(3,4-dimethoxyphenyl)-N-[(3-phenyloxan-3-yl)methyl]oxane-4-carboxamide](/img/structure/B3948770.png)

![(4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3948778.png)

![N-(naphthalen-1-yl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3948808.png)

![N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3948827.png)

![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)

![methyl 4-[5-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3948855.png)

![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)